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molecular formula C12H12BrNO3 B8530166 3-Bromo-5-(pyrrolidine-1-carbonyl)benzoic acid

3-Bromo-5-(pyrrolidine-1-carbonyl)benzoic acid

Cat. No. B8530166
M. Wt: 298.13 g/mol
InChI Key: PQPAGNSKIHAKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946439B2

Procedure details

Into a round-bottom flask were charged methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate (0.86 g, 2.5 mmol), lithium hydroxide (0.071 g, 3.0 mmol), methanol (5 mL) and water (5 mL). The mixture was stirred at room temperature for 2 h. Methanol was removed under reduced pressure. The aqueous layer was acidfied to pH=1 with 1N aq. HCl, and then extracted with CH2Cl2. The separated organic phase was dried over Na2SO4, filtered, and concentrated to dryness to afford the desired product as a white solid. 1H NMR (400 MHz, DMSO-d6): 13.54 (br, 1H), 8.09 (t, J=1.6 Hz, 1H), 7.98 (t, J=1.5 Hz, 1H), 7.94 (t, J=1.8 Hz, 1H), 3.47 (t, J=6.7 Hz, 2H), 3.37 (t, J=6.5 Hz, 2H), 1.90-1.80 (m, 4H).
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.071 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([C:12]([N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[O:13])[CH:11]=1)[C:5]([O:7]C)=[O:6].[OH-].[Li+].CO>O>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([C:12]([N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[O:13])[CH:11]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)C(=O)N1CCCC1
Name
Quantity
0.071 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)C(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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